3-(1-benzylpiperidin-4-yl)-1H-indole
Overview
Description
3-(1-benzylpiperidin-4-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzylpiperidine moiety attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzylpiperidin-4-yl)-1H-indole typically involves the reaction of 1-benzylpiperidine with an indole derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(1-benzylpiperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.
Scientific Research Applications
3-(1-benzylpiperidin-4-yl)-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(1-benzylpiperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar structure but different functional groups.
N-(2-(1-benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide: Another compound with a benzylpiperidine moiety but different substituents.
Uniqueness
3-(1-benzylpiperidin-4-yl)-1H-indole is unique due to its specific indole and benzylpiperidine structure, which imparts distinct chemical and biological properties
Biological Activity
3-(1-benzylpiperidin-4-yl)-1H-indole is a synthetic compound belonging to the indole class of heterocyclic organic compounds. Its unique structure, combining a bicyclic indole core with a benzylpiperidine substituent, positions it as a significant candidate in pharmacological research, particularly concerning its potential therapeutic applications targeting the central nervous system (CNS). This article delves into the biological activity of this compound, highlighting its mechanisms, interactions, and potential therapeutic roles supported by diverse research findings.
Chemical Structure and Synthesis
The compound features a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring. The benzylpiperidine moiety at the 3-position enhances its chemical reactivity and biological interactions. The synthesis of this compound typically involves multi-step processes, including methods such as the Leimgruber-Batcho indole synthesis, which optimizes yield and purity while minimizing environmental impact .
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in relation to CNS targets. Its structural characteristics allow it to interact with various receptors, suggesting potential applications in treating neurological disorders, including mood disorders and neurodegenerative diseases .
Key Biological Activities:
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating neurotransmitter systems.
- Psychoactive Properties : Its interaction with CNS receptors suggests possible psychoactive effects that warrant further investigation.
- Acetylcholinesterase Inhibition : Some derivatives have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to cognitive functions .
Understanding how this compound interacts with biological targets is crucial for evaluating its therapeutic potential. Interaction studies indicate that the compound can effectively bind to specific receptors in the CNS, potentially influencing neurotransmitter activity. However, detailed binding affinities and mechanisms remain subjects of ongoing research .
Interaction with Receptors
Research has shown that compounds structurally similar to this compound can exhibit high affinity for sigma receptors (sigma1 and sigma2), which are implicated in various neurological processes. For instance, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated significant binding affinities at sigma receptors . This suggests that similar interactions may be expected from this compound.
Case Study 1: Acetylcholinesterase Inhibition
A study synthesized novel (18)F-labeled derivatives of this compound and evaluated their AChE inhibitory activities. While these compounds showed potent in vitro anti-AChE activities, tissue distribution studies indicated nonspecific brain binding, limiting their use for in vivo mapping .
Case Study 2: Neuropharmacological Applications
Research exploring the neuropharmacological applications of similar compounds revealed their potential in treating conditions like Alzheimer's disease through modulation of cholinergic activity. The findings suggest that structural modifications could enhance efficacy against AChE while reducing toxicity .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial:
Compound Name | Receptor Affinity (Ki values) | Notable Effects |
---|---|---|
N-(1-benzylpiperidin-4-yl)phenylacetamide | Sigma1: 3.90 nM; Sigma2: 240 nM | High selectivity for sigma1 |
(18)F-labeled derivatives | Potent AChE inhibition | Nonspecific brain binding |
Other benzylpiperidine derivatives | Varies | Potential neuroprotective effects |
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2/c1-2-6-16(7-3-1)15-22-12-10-17(11-13-22)19-14-21-20-9-5-4-8-18(19)20/h1-9,14,17,21H,10-13,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRNDNNHGLPJNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CNC3=CC=CC=C32)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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